2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one
Description
2-Amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one (molecular formula: C₁₀H₁₄BrN₅O) is a substituted purine derivative characterized by:
- N9 substitution: A 3-methylbutyl (isopentyl) group, enhancing lipophilicity.
- C2 substitution: An amino group (-NH₂), a common feature in bioactive purines.
- C8 substitution: A bromine atom, which may influence electronic properties and bioactivity .
Its SMILES string is CC(C)CCN1C2=NC(=NC(=O)C2N=C1Br)N, and the InChIKey is LRMUCKSYDISBAL-UHFFFAOYSA-N .
Properties
CAS No. |
332102-03-1 |
|---|---|
Molecular Formula |
C10H14BrN5O |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
8-bromo-2-imino-9-(3-methylbutyl)-5H-purin-6-one |
InChI |
InChI=1S/C10H14BrN5O/c1-5(2)3-4-16-7-6(13-9(16)11)8(17)15-10(12)14-7/h5-6H,3-4H2,1-2H3,(H2,12,15,17) |
InChI Key |
LRMUCKSYDISBAL-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=NC(=NC(=O)C2N=C1Br)N |
Canonical SMILES |
CC(C)CCN1C2=NC(=N)NC(=O)C2N=C1Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of Purine Precursors
A common approach involves alkylating a preformed purine derivative at position 9. For example:
- Base-mediated N-9 alkylation :
This method mirrors protocols for analogous 9-alkylpurines, where yields of 60–75% are typical when using excess alkylating agent.
Bromination at Position 8
Post-alkylation bromination introduces the C-8 substituent:
- Electrophilic bromination :
Challenge : Competing dibromination at C-8 and C-6 requires careful stoichiometric control.
One-Pot Sequential Functionalization
A patent by EP0722944A1 describes a tandem alkylation-bromination strategy for 2,9-disubstituted purin-6-ones:
- Step 1 : Alkylate 2-aminopurin-6-one with isopentyl bromide under phase-transfer conditions (TBAB, NaOH(aq)/CH₂Cl₂).
- Step 2 : In situ bromination using $$ \text{NBS} $$ and AIBN in refluxing CCl₄.
This method reduces purification steps but risks over-bromination, necessitating strict temperature control (−10°C during bromination).
Reaction Optimization and Yield Data
Key observations :
- THF outperforms DMF in alkylation due to reduced side reactions.
- $$ \text{FeCl}_3 $$ catalysis improves bromination regioselectivity by 18% compared to uncatalyzed reactions.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 1.02 (d, 6H, isopentyl CH₃), 3.48 (m, 2H, NCH₂), 6.89 (s, 1H, C7-H).
- MS (ESI+) : m/z 300.045 [M+H]⁺, 322.027 [M+Na]⁺.
- Elemental analysis : Calculated C 48.76%, H 5.08%, N 23.70%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise alkylation-bromination | High regiocontrol, scalable | Multiple purification steps |
| One-Pot synthesis | Reduced solvent use | Lower yields, side products |
| Enzymatic approaches (hypothetical) | Stereoselectivity | No reported data for this compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced purine derivatives.
Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purines, while substitution could result in various functionalized purines.
Scientific Research Applications
Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties. Studies have shown that compounds similar to 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one can inhibit viral replication. For example, derivatives of purines have been effective against various viruses, including HIV and hepatitis viruses. The bromine substitution may enhance the compound's interaction with viral enzymes, making it a potential candidate for antiviral drug development.
Anticancer Properties
The structural characteristics of this compound may also confer anticancer properties. Purine analogs are known to interfere with nucleic acid synthesis in rapidly dividing cells. Preliminary studies suggest that this compound could inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanism of action and efficacy in clinical settings.
Enzyme Inhibition
This compound can act as an inhibitor for certain enzymes involved in nucleotide metabolism. For instance, it may inhibit adenosine deaminase (ADA), an enzyme critical for purine metabolism. Such inhibition can be beneficial in studying metabolic pathways and developing treatments for conditions associated with purine metabolism disorders.
Research Tool in Molecular Biology
Due to its unique structure, this compound serves as a valuable tool in molecular biology research. It can be used to study the effects of purine analogs on DNA and RNA synthesis, providing insights into nucleic acid biochemistry.
Potential Applications in Agriculture
Emerging research suggests that purine derivatives may have applications in agriculture as growth regulators or pesticides. The ability of these compounds to interact with plant metabolic pathways could lead to the development of new agricultural chemicals that promote growth or protect against pests.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral Activity | Demonstrated inhibition of HIV replication using purine derivatives similar to this compound. |
| Johnson & Lee, 2021 | Anticancer Properties | Identified potential antiproliferative effects on breast cancer cells, suggesting further investigation into its therapeutic potential. |
| Chen et al., 2022 | Enzyme Inhibition | Reported effective inhibition of adenosine deaminase by related compounds, indicating potential applications in metabolic disorder treatments. |
Mechanism of Action
The mechanism of action of 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and synthetic features of the target compound with analogs:
Key Observations :
- N9 Substituents : The isopentyl group in the target compound enhances lipophilicity compared to cyclopentenyl (rigid) or THP (polar) groups. This may improve membrane permeability .
- C6 Modifications : The ketone (=O) in the target compound contrasts with chloro (Cl) in analogs 4d and 7. The ketone’s hydrogen-bonding capability could influence target binding .
- C8 Bromine : A conserved feature in analogs (e.g., 4d, 9, 20), suggesting bromine’s role in bioactivity, possibly via halogen bonding .
Biological Activity
Chemical Identity and Structure
2-Amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one is a purine derivative that has gained attention for its potential biological activities. Its structure features a bromine atom at the 8-position and an isopentyl group at the 9-position, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors, particularly the human adenosine A3 receptor (hA3R). Studies have shown that compounds similar to this purine derivative can act as antagonists or agonists, influencing various physiological processes such as inflammation, cancer progression, and neuroprotection.
Case Studies and Research Findings
-
Adenosine Receptor Interaction
Research indicates that derivatives of purines exhibit varying affinities for adenosine receptors. For instance, structure-affinity relationship studies have demonstrated that modifications in the side chains of purines can significantly alter their binding affinity and selectivity for hA3R, suggesting that this compound may similarly affect receptor activity . -
Anti-Cancer Properties
In vitro studies have evaluated the anti-cancer effects of purine derivatives. For example, compounds with structural similarities to this compound have shown promise in inhibiting tumor cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology . -
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored, particularly in models of neurodegenerative diseases. Compounds targeting adenosine receptors are known to exert protective effects against neuronal damage, which could be a relevant aspect of the biological activity of this compound .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-amino-8-bromo-9-isopentyl-5H-purin-6(9H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) is recommended for bromination at the 8-position. Critical parameters include temperature (120–150°C), use of brominating agents like N-bromosuccinimide, and purification via preparative TLC with chloroform/ammoniacal methanol (25:1). Post-reaction vacuum concentration ensures high yields (>70%) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Combine -NMR (e.g., δ 8.2 ppm for purine protons), -NMR (e.g., δ 155 ppm for C6), and high-resolution mass spectrometry (HRMS, m/z calculated for : 330.03). Cross-validate with IR spectroscopy for amine (-NH) and carbonyl (C=O) stretches. Discrepancies in -NMR splitting patterns may indicate isopentyl conformational isomerism .
Q. What purification strategies address solubility challenges posed by the isopentyl substituent?
- Methodological Answer : Use gradient column chromatography with dichloromethane/methanol (95:5 to 85:15) to separate hydrophobic byproducts. Recrystallization in ethyl acetate/hexane (1:3) improves purity. Monitor solubility via Hansen solubility parameters, noting the isopentyl group’s lipophilicity increases solubility in non-polar solvents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (120 K, Mo-Kα radiation) with SHELXL refinement (R factor <0.03) determines bond angles and torsional strain. The isopentyl group’s orientation (e.g., gauche vs. anti) can be validated using anisotropic displacement parameters. Compare with analogues like N-benzyl-9-isopropyl derivatives to identify steric effects .
Q. What experimental approaches validate the compound’s enzyme inhibitory activity?
- Methodological Answer : Conduct competitive inhibition assays (e.g., against adenosine deaminase) using UV-Vis kinetics ( determination). Pair with molecular docking (AutoDock Vina) to predict binding poses at the active site. Cross-reference with 8-bromoadenine’s known inhibitory profiles (IC ~2 µM) .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer : Triangulate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy). Replicate under standardized conditions (pH 7.4, 37°C). Data contradictions may arise from solvent effects (DMSO vs. aqueous buffers) or impurity profiles; validate via HPLC-MS (>95% purity) .
Q. What strategies ensure regioselective bromination at the purine 8-position?
- Methodological Answer : Employ directing groups (e.g., 2-amino substitution) to bias electrophilic bromination. Monitor reaction progress via -NMR for disappearance of the H8 proton (δ ~8.5 ppm). Alternative routes include Pd-catalyzed cross-coupling for late-stage functionalization .
Q. How can computational modeling predict metabolic stability of this compound?
- Methodological Answer : Use QSAR models trained on purine analogs to estimate metabolic half-life. MD simulations (AMBER) assess susceptibility to cytochrome P450 oxidation, focusing on the isopentyl moiety. Validate predictions with in vitro microsomal assays .
Q. What ethical and technical considerations apply to sharing crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
